molecular formula C12H13ClN2O2 B7560553 2-(3-chloro-4-cyano-N-propylanilino)acetic acid

2-(3-chloro-4-cyano-N-propylanilino)acetic acid

Cat. No. B7560553
M. Wt: 252.69 g/mol
InChI Key: NASPKEIGBYXBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-cyano-N-propylanilino)acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been extensively studied for its potential applications in various research fields. One of the primary areas of research is in the field of inflammation. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to selectively inhibit COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been demonstrated to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has also been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the development of new applications for 2-(3-chloro-4-cyano-N-propylanilino)acetic acid, such as in the treatment of cancer or infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid and its potential side effects.

Synthesis Methods

2-(3-chloro-4-cyano-N-propylanilino)acetic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyanobenzylamine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

2-(3-chloro-4-cyano-N-propylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-5-15(8-12(16)17)10-4-3-9(7-14)11(13)6-10/h3-4,6H,2,5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASPKEIGBYXBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-cyano-N-propylanilino)acetic acid

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